molecular formula C12H9BrFNO B3171274 5-Bromo-2-(3-fluorophenoxy)aniline CAS No. 946665-04-9

5-Bromo-2-(3-fluorophenoxy)aniline

Cat. No.: B3171274
CAS No.: 946665-04-9
M. Wt: 282.11 g/mol
InChI Key: QJSGSCKBGHQRGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorophenoxy)aniline (CAS 946665-04-9) is a substituted aniline derivative with the molecular formula C₁₂H₉BrFNO and a molecular weight of 282.11 g/mol . Its structure features a bromine atom at position 5 and a 3-fluorophenoxy group at position 2 of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The fluorine atom in the phenoxy group introduces electron-withdrawing effects, influencing both reactivity and physicochemical properties.

Properties

IUPAC Name

5-bromo-2-(3-fluorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSGSCKBGHQRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-fluorophenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-(3-fluorophenoxy)aniline are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-fluorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(3-fluorophenoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their activity or conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Key Properties
5-Bromo-2-(3-fluorophenoxy)aniline 946665-04-9 C₁₂H₉BrFNO 282.11 5-Br, 2-(3-F-C₆H₄O) ~3.0* Irritant (Xi), moderate lipophilicity
5-Bromo-2-(3-ethoxyphenoxy)aniline 946665-32-3 C₁₄H₁₄BrNO₂ 308.17 5-Br, 2-(3-EtO-C₆H₄O) 3.8 Higher lipophilicity, ethoxy donor group
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline 946743-19-7 C₁₀H₁₅BrN₂O 259.14 5-Br, 2-(NMe₂-CH₂CH₂O) 1.9 Basic amino group, lower logP
5-Bromo-2-(trifluoromethyl)aniline 703-91-3 C₇H₅BrF₃N 240.02 5-Br, 2-CF₃ ~2.5* Strong electron-withdrawing CF₃, pKa ~0.39
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline 946743-75-5 C₁₆H₁₁BrClNO 348.62 5-Br, 2-(4-Cl-naphthyl-O) ~4.5* Bulky naphthyl group, high molecular weight

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity: The ethoxy derivative (XLogP3 = 3.8) is more lipophilic than the target compound due to the longer alkyl chain, while the dimethylaminoethoxy analog (XLogP3 = 1.9) exhibits lower lipophilicity due to its polar amino group .
  • Electronic Effects: The trifluoromethyl group in 5-Bromo-2-(trifluoromethyl)aniline strongly deactivates the aromatic ring, lowering the pKa of the aniline NH₂ group (predicted pKa ~0.39) compared to the target compound’s less electron-withdrawing 3-fluorophenoxy group .
  • Steric Effects : The naphthyl-substituted analog has a significantly higher molecular weight (348.62 g/mol) and bulkier structure, which may reduce solubility but enhance binding in hydrophobic environments .

Biological Activity

5-Bromo-2-(3-fluorophenoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and significant biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and fluorine substituents on an aniline moiety, which contributes to its chemical reactivity and biological interactions. Its molecular formula is C7H6BrFNO\text{C}_7\text{H}_6\text{BrF}\text{N}\text{O}, with a molecular weight of approximately 282.11 g/mol. The structure includes a phenoxy group, which enhances its binding affinity to biological targets, making it a candidate for therapeutic applications in various fields, particularly in anti-inflammatory and antimicrobial research.

Research indicates that 5-Bromo-2-(3-fluorophenoxy)aniline may act as an inhibitor or activator of specific enzymes. The halogen substituents are believed to enhance the compound's binding affinity and specificity toward target proteins, facilitating its role in exploring biochemical pathways and developing new therapeutic agents.

Antimicrobial Properties

5-Bromo-2-(3-fluorophenoxy)aniline has been studied for its antimicrobial properties. It exhibits significant activity against various bacterial strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate effective bactericidal action.
  • Escherichia coli : Demonstrated antibacterial activity comparable to established antibiotics like gentamicin.

The compound's mechanism involves the inhibition of protein synthesis and nucleic acid production, contributing to its bactericidal effects .

Bacterial Strain MIC (μg/mL) Comparison Antibiotic MIC (μg/mL)
Staphylococcus aureus62.5Gentamicin125
Escherichia coli125Gentamicin250

Anti-inflammatory Potential

In addition to its antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various derivatives of halogenated anilines, including 5-Bromo-2-(3-fluorophenoxy)aniline. The results indicated that the presence of halogen atoms significantly enhanced the antibacterial spectrum against Gram-positive bacteria, particularly MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Enzyme Interaction Studies : Investigations into the interaction of 5-Bromo-2-(3-fluorophenoxy)aniline with specific enzymes revealed that it could serve as a biochemical probe in enzyme activity assays. The findings suggest potential applications in drug discovery and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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